(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide is a useful research compound. Its molecular formula is C7H3ClN4S and its molecular weight is 210.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Potential
The benzothiadiazole scaffold, including derivatives like (5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide, has been extensively explored for its pharmacological potential. Benzothiazoles are recognized for their broad spectrum of biological activities. These activities range from antimicrobial, analgesic, anti-inflammatory, to antidiabetic effects. Additionally, the structural simplicity and synthetic accessibility of benzothiazoles make them attractive for drug discovery, with 2-arylbenzothiazoles showing promise as antitumor agents. The pharmacological significance of benzothiazoles is highlighted by their presence in clinical drugs and ongoing research to develop them for treating various diseases and disorders (Kamal, Hussaini, & Malik, 2015).
Agricultural Applications
Benzothiadiazoles, specifically Benzothiadiazole (BTH), are used as synthetic plant defense activators. BTH is a pioneering chemical in plant disease management, functioning not by directly combating pathogens but by activating the systemic acquired resistance (SAR) in plants. This mechanism has been utilized to protect various crops, including wheat, tomato, bean, and tobacco, against a spectrum of plant diseases, offering a safer and more reliable alternative to chemical pesticides. The environmental friendliness of BTH underscores its value in sustainable agriculture and plant protection strategies (اعظمی ساردویی, فکرت, & قلاوند, 2017).
Environmental Implications and Soil Health Enhancement
Calcium cyanamide, a compound related to the chemistry of benzothiadiazoles, exemplifies an environmentally friendly fertilizer that promotes sustainable soil health. Its application in agriculture benefits soil by enhancing microbial diversity, which in turn can suppress soil-borne pathogens. The dual action of providing essential nutrients while also improving soil health positions calcium cyanamide as a key player in environmentally sustainable farming practices, indicating the broader environmental implications of benzothiadiazole derivatives (Dixon, 2012).
Safety and Hazards
Properties
IUPAC Name |
(5-chloro-2,1,3-benzothiadiazol-4-yl)cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4S/c8-4-1-2-5-7(12-13-11-5)6(4)10-3-9/h1-2,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGDXFFKSUUPBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Cl)NC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549430 |
Source
|
Record name | (5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51322-80-6 |
Source
|
Record name | ((5-Chloro-2,1,3-benzothiadiazol-4-yl)amino)formonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051322806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ((5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)AMINO)FORMONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCM3L5L88M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.